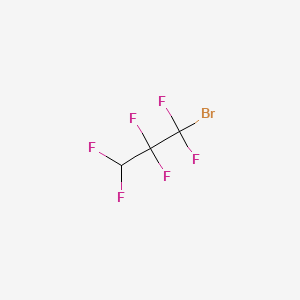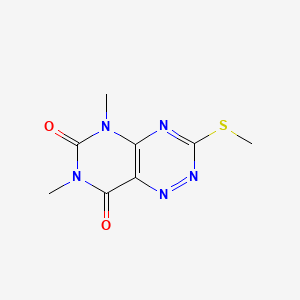
Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized using hydrazine hydrate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Aplicaciones Científicas De Investigación
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. It is known to bind to DNA, intercalating between base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects.
Comparación Con Compuestos Similares
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
Ellipticine: Both compounds exhibit DNA-binding properties and have been studied for their anticancer potential. 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a unique structure that may offer different binding affinities and specificities.
Paclitaxel: While paclitaxel stabilizes microtubules and prevents their depolymerization, 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione primarily interacts with DNA. This highlights the uniqueness of each compound’s mechanism of action.
Other similar compounds include various pyrimidine and triazine derivatives, each with distinct chemical and biological properties.
Propiedades
Número CAS |
7271-94-5 |
|---|---|
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
5,7-dimethyl-3-methylsulfanylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H9N5O2S/c1-12-5-4(6(14)13(2)8(12)15)10-11-7(9-5)16-3/h1-3H3 |
Clave InChI |
UOBNSKFAKGYAQS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N=NC(=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




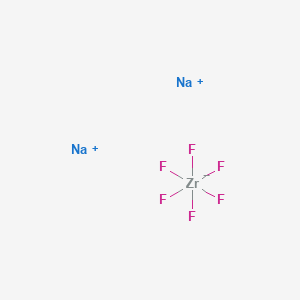

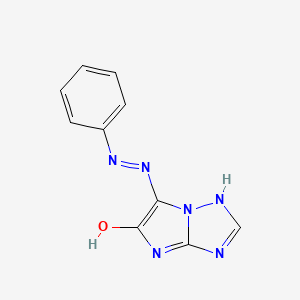
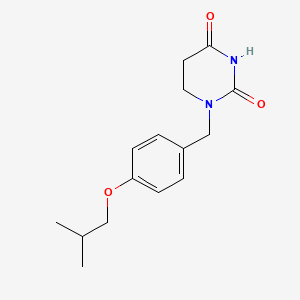

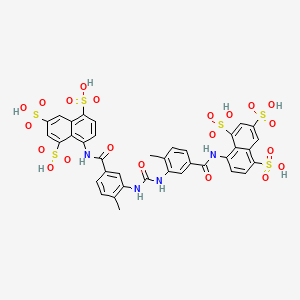
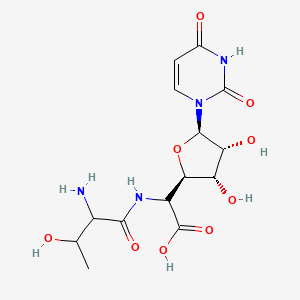
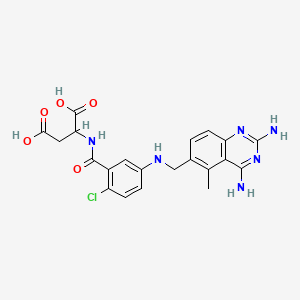
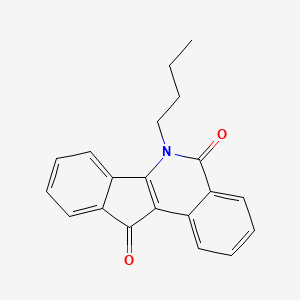
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
